

CH1055 In Vivo Imaging Technical Support Center

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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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Welcome to the technical support center for **CH1055**, a near-infrared II (NIR-II) fluorescent dye for in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during **CH1055** in vivo imaging experiments.

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Degradation of CH1055	Store CH1055 solid at -20°C to -80°C and protect from light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. ^{[1][2]} Avoid repeated freeze-thaw cycles.
Poor Conjugation Efficiency	Ensure the antibody or protein to be conjugated is pure (>95%) and free of interfering substances like BSA, glycine, or Tris buffer. Optimize the molar ratio of CH1055-NHS ester to the protein. A typical starting point is a 10:1 to 15:1 molar excess of the dye. ^{[3][4]}
Suboptimal Imaging Parameters	Use an imaging system equipped with a sensitive InGaAs camera for the NIR-II window. Optimize exposure time and binning settings to enhance signal detection. For initial imaging, try a moderate binning (e.g., 4x4) and a short exposure time (e.g., 5-30 seconds). If the signal is weak, increase binning and exposure time.
Low Probe Concentration at Target Site	Verify the expression of the target molecule in your model. Increase the injected dose of the CH1055 conjugate, but be mindful of potential toxicity at very high concentrations.
Incorrect Excitation/Emission Filters	Ensure you are using the correct filter set for CH1055 (Excitation: ~808 nm, Emission: >1000 nm long-pass filter). ^[1]
Photobleaching	Minimize the exposure of the probe to the excitation light before and during imaging. Use the lowest possible laser power that provides an adequate signal. ^[5]

Issue 2: High Background Signal or Low Signal-to-Noise Ratio (SNR)

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Autofluorescence from Animal Diet	Switch animals to an alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence in the NIR-I region, which can sometimes extend into the NIR-II window.
Non-specific Probe Accumulation	If using a conjugated probe, assess the biodistribution of unconjugated CH1055 to understand its intrinsic clearance profile. Ensure proper purification of the conjugate to remove unconjugated dye.
Suboptimal Imaging Window	Image at later time points to allow for the clearance of unbound probe from circulation and non-target tissues. CH1055 is known for its rapid renal clearance. [1] [6]
Inadequate Image Processing	Use appropriate background subtraction algorithms during image analysis.

Issue 3: Image Artifacts

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Movement of the Animal	Ensure the animal is properly anesthetized and secured during image acquisition to prevent motion blur.
Uneven Illumination	Check the alignment of the excitation source in your imaging system to ensure uniform illumination across the field of view.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of **CH1055**?

A1: **CH1055** is a near-infrared II (NIR-II) fluorescent dye with the following properties:

Property	Value
Excitation Wavelength	~808 nm[1]
Emission Wavelength	~1055 nm[1]
Molecular Weight	~970 Da[1]
Quantum Yield	~0.3% (for PEGylated CH1055)[1]

| Clearance Pathway | Primarily renal excretion[1][6] |

Q2: How should I store **CH1055** and its conjugates?

A2: Unconjugated **CH1055** solid should be stored at -20°C to -80°C, protected from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2] For **CH1055**-conjugated proteins, it is generally recommended to store them at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage, often with a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.

Q3: What is a typical dose for in vivo imaging with a **CH1055** conjugate?

A3: The optimal dose will depend on the specific conjugate, animal model, and target. A starting point for a **CH1055**-affibody conjugate in mice has been reported to be around 60 µg per mouse.[7] It is recommended to perform a dose-response study to determine the optimal dose for your specific application.

Q4: Is **CH1055** toxic?

A4: **CH1055** has a low molecular weight, which allows for rapid renal clearance (~90% excreted within 24 hours).[1][8] This rapid excretion minimizes the risk of long-term accumulation and associated toxicity. However, as with any exogenous agent, it is advisable to perform toxicity studies for your specific conjugate and application.

Q5: Can I use **CH1055** for quantitative in vivo imaging?

A5: While NIR-II imaging with **CH1055** offers a high signal-to-background ratio, quantitative analysis can be challenging due to factors like tissue scattering and absorption. For quantitative biodistribution studies, it is recommended to perform ex vivo analysis of organs and create a calibration curve to correlate fluorescence intensity with the concentration of the probe.

Experimental Protocols

Protocol 1: General Procedure for Conjugating **CH1055**-NHS Ester to an Antibody

This protocol is a general guideline and may require optimization for your specific antibody.

Materials:

- **CH1055**-NHS ester
- Antibody (free of BSA, glycine, and other amine-containing stabilizers)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure:

- Antibody Preparation:
 - If necessary, purify the antibody to remove any interfering substances.
 - Buffer exchange the antibody into the Reaction Buffer.
 - Adjust the antibody concentration to 2-5 mg/mL.
- **CH1055**-NHS Ester Preparation:

- Allow the vial of **CH1055**-NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of **CH1055**-NHS ester in anhydrous DMSO immediately before use.
- Conjugation Reaction:
 - Add the **CH1055**-NHS ester solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 15:1 is recommended.[\[3\]](#)[\[4\]](#)
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the **CH1055**-antibody conjugate from unconjugated dye using a pre-equilibrated purification column.
 - Elute the conjugate with PBS.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~808 nm (for **CH1055**).

Protocol 2: In Vivo Imaging of a **CH1055**-Conjugate in a Tumor-Bearing Mouse

Materials:

- **CH1055**-conjugated probe
- Tumor-bearing mouse model
- Anesthesia (e.g., isoflurane)
- NIR-II in vivo imaging system with an InGaAs camera
- 808 nm laser excitation source

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- *1000 nm long-pass emission filter*

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane.
 - If necessary, remove fur from the imaging area to reduce light scattering.
- Probe Administration:
 - Inject the **CH1055**-conjugated probe intravenously (e.g., via the tail vein). The injection volume and dose should be optimized for your experiment.
- Image Acquisition:
 - Place the anesthetized mouse in the imaging chamber.
 - Acquire images at various time points post-injection (e.g., 1, 6, 24, and 48 hours) to determine the optimal imaging window for tumor-to-background contrast.
 - Use an 808 nm excitation laser and a >1000 nm long-pass filter to collect the emission signal.
 - Optimize acquisition parameters (exposure time, binning) to achieve a good signal-to-noise ratio.
- Image Analysis:
 - Use the imaging software to draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).

- Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

Quantitative Data

Table 1: Tumor-to-Background Ratios of **CH1055**-Affibody in a Mouse Model

Time Post-Injection	Tumor-to-Normal Tissue Ratio (Targeting)	Tumor-to-Normal Tissue Ratio (Blocking)
1 hour	~3.5	~1.5
2 hours	~4.5	~1.5
4 hours	~5.0	~1.5
6 hours	~5.5	~1.5

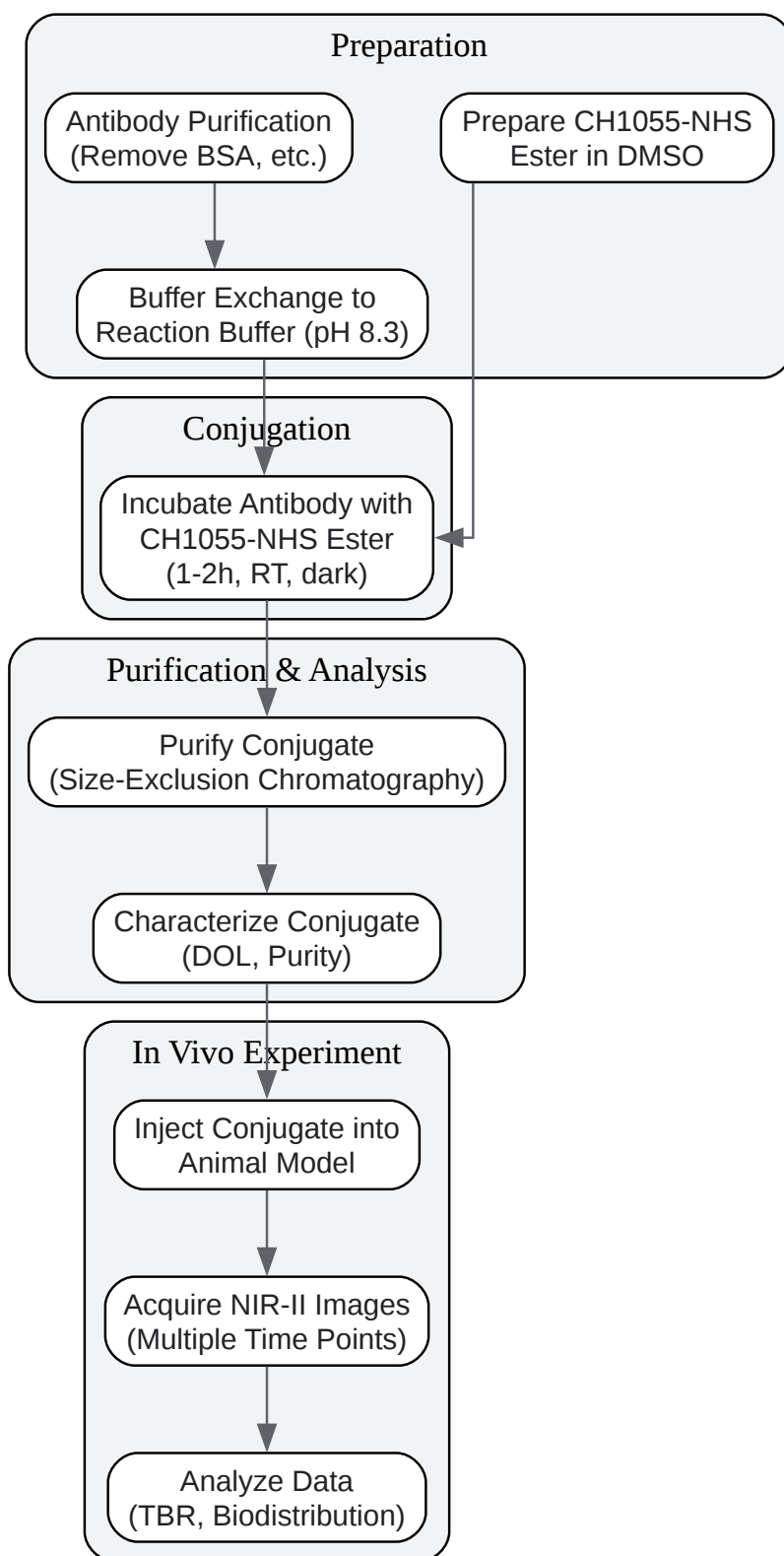
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.^[7]

Table 2: General Biodistribution Profile of Small Molecule NIR-II Dyes with Rapid Renal Clearance (Illustrative)

Organ	% Injected Dose per Gram (%ID/g) at 2 hours p.i.	% Injected Dose per Gram (%ID/g) at 24 hours p.i.
Blood	High	Low
Kidneys	High	Low
Liver	Moderate	Low
Spleen	Low	Very Low
Lungs	Low	Very Low
Tumor (if targeted)	Moderate to High	Moderate to High

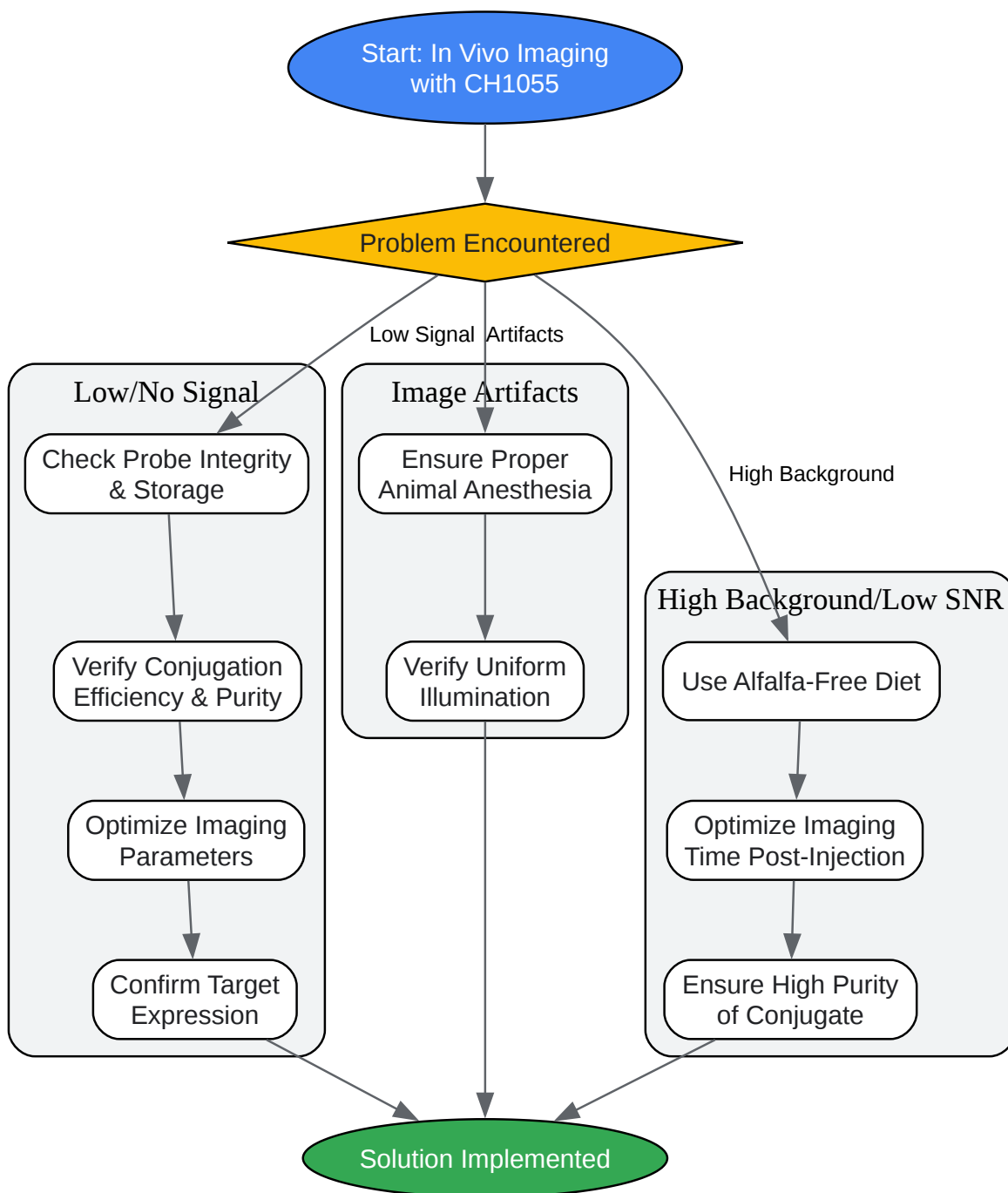
This table provides a generalized and illustrative biodistribution pattern for small molecule NIR-II dyes with rapid renal clearance like **CH1055**. Actual values will vary depending on the specific conjugate and experimental conditions.

Mandatory Visualizations



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Caption: Experimental workflow for **CH1055**-antibody conjugation and in vivo imaging.



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Caption: Troubleshooting workflow for common issues in **CH1055** in vivo imaging.

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